

# CCT244747: A Comparative Guide to Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT244747 |           |
| Cat. No.:            | B15607476 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **CCT244747**, a potent and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1). The information presented herein is supported by experimental data to offer an objective assessment of its performance against other kinases.

## **Quantitative Kinase Inhibition Profile**

**CCT244747** demonstrates high potency and selectivity for its primary target, CHK1, with an IC50 value of 8 nmol/L.[1][2] Its selectivity has been evaluated against a broad panel of human kinases, revealing a favorable profile with significantly lower activity against most other kinases.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **CCT244747** against its primary target and other key kinases.

| Kinase Target | IC50 (nmol/L) | Fold Selectivity vs. CHK1 |
|---------------|---------------|---------------------------|
| CHK1          | 8             | 1                         |
| FLT3          | 600           | 75                        |
| CHK2          | >10,000       | >1,250                    |
| CDK1          | >10,000       | >1,250                    |



Data compiled from multiple sources.[1][2][3]

Furthermore, in a broad kinase screen at a concentration of 1  $\mu$ M, CCT244747 exhibited greater than 50% inhibition against only 8 out of 140 kinases.[1][2] At a higher concentration of 10  $\mu$ M, the inhibitor showed 80% or more inhibition against just 9 out of 121 kinases, underscoring its high selectivity.[1] Besides CHK1, other kinases that showed some degree of inhibition by CCT244747 at 1  $\mu$ M include IRAK1, TrKA, RSK, AMPK, NUAK1, Aurora B, and MAP4K.[1][2]

## **Experimental Protocols**

The kinase selectivity of **CCT244747** was determined through a series of robust in vitro assays:

Radiometric Protein Phosphorylation Assay: The primary screening of **CCT244747** against a large panel of human kinases was conducted using a radiometric protein phosphorylation assay.[1] This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The assays were performed in the presence of ATP at a concentration approximate to the Km for each respective kinase, ensuring physiologically relevant conditions.[1] The percentage of remaining kinase activity was calculated to determine the inhibitory effect of **CCT244747**.[1]

Commercial Kinase Assay Kits: For specific kinases, commercially available assay kits were utilized. The IC50 value against FLT3 and CHK2 was determined using the Z'-Lyte assay from Invitrogen.[1][2] This assay is based on fluorescence resonance energy transfer (FRET) to measure kinase activity.

DELFIA Assay: The inhibitory activity against CDK1 was assessed using a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) assay.[1][2][4] This time-resolved fluorescence-based assay provides a sensitive method for quantifying kinase activity.

## **Signaling Pathway and Mechanism of Action**

CCT244747's primary target, CHK1, is a critical component of the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest, primarily at the G2/M checkpoint. This pause allows time for DNA repair. By inhibiting CHK1, CCT244747 abrogates this checkpoint, causing cells with damaged DNA to prematurely enter mitosis, a process that ultimately leads to mitotic



catastrophe and apoptosis. This mechanism of action makes **CCT244747** a potent sensitizer to genotoxic cancer therapies.



Click to download full resolution via product page

Caption: Mechanism of Action of CCT244747.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Probe CCT244747 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [CCT244747: A Comparative Guide to Its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607476#cct244747-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com